Cas no 70500-06-0 (2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine)

70500-06-0 structure
Productnaam:2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine
2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine
- Oprea1_116706
- AKOS000634611
- CHEMBL527574
- IDI1_033420
- SR-01000390481
- 2-(4-amino-phenyl)-7-methyl-1 h-benzoimidazol-5-ylamine
- 2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine
- TCMDC-124391
- Oprea1_710722
- HMS1556A22
- SR-01000390481-1
- 70500-06-0
- TimTec1_007766
-
- MDL: MFCD00443931
- Inchi: InChI=1S/C14H14N4/c1-8-6-11(16)7-12-13(8)18-14(17-12)9-2-4-10(15)5-3-9/h2-7H,15-16H2,1H3,(H,17,18)
- InChI-sleutel: BSIXHXYTBOQOHQ-UHFFFAOYSA-N
- LACHT: CC1=CC(=CC2=C1N=C(C3=CC=C(C=C3)N)N2)N
Berekende eigenschappen
- Exacte massa: 238.121846464Da
- Monoisotopische massa: 238.121846464Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 288
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 80.7Ų
2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM524309-1g |
2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine |
70500-06-0 | 97% | 1g |
$548 | 2024-07-24 | |
Crysdot LLC | CD11069509-1g |
2-(4-Aminophenyl)-7-methyl-1H-benzo[d]imidazol-5-amine |
70500-06-0 | 97% | 1g |
$554 | 2024-07-18 |
2-(4-Amino-phenyl)-7-methyl-1H-benzoimidazol-5-ylamine Gerelateerde literatuur
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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